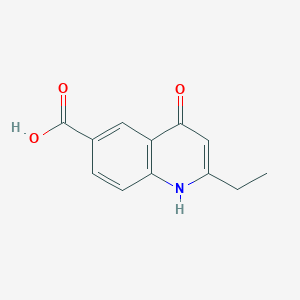

2-Ethyl-4-hydroxyquinoline-6-carboxylic acid

CAS No.: 2092721-41-8

Cat. No.: VC3133107

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092721-41-8 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 2-ethyl-4-oxo-1H-quinoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO3/c1-2-8-6-11(14)9-5-7(12(15)16)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | NYIVHAVOUUEUTR-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O |

| Canonical SMILES | CCC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O |

Introduction

Physical and Chemical Properties

The physical and chemical properties of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid can be predicted based on its structural features and by comparison with related quinoline derivatives documented in the literature. These predictions provide a theoretical framework for understanding the compound's behavior under various conditions.

Based on the properties of similar compounds like 2-hydroxy-4-quinolincarboxylic acid (CAS: 15733-89-8), 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid would likely appear as a crystalline solid at room temperature with a relatively high melting point . The related compound 2-hydroxy-4-quinolincarboxylic acid has a melting point above 300°C, suggesting that our compound of interest might also exhibit thermal stability with a melting point potentially above 200°C .

The solubility characteristics of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid would likely be influenced by both its polar functional groups and its aromatic character. The presence of the carboxylic acid moiety would confer acidic properties and potential solubility in basic aqueous solutions through salt formation. Meanwhile, the ethyl group would contribute to lipophilicity, potentially enhancing solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid

The compound would be expected to participate in various chemical reactions typical of carboxylic acids, including esterification, amide formation, and salt formation with bases. The 4-hydroxy group could potentially undergo alkylation, acylation, or conversion to other functional groups such as ethers or esters. The quinoline core might participate in electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene due to the electron-withdrawing nature of the nitrogen-containing ring.

The spectroscopic properties would likely include characteristic UV absorption due to the conjugated aromatic system, with specific absorption maxima influenced by the substitution pattern. Infrared spectroscopy would reveal characteristic bands for the carboxylic acid (C=O stretch around 1700 cm⁻¹) and hydroxyl group (broad O-H stretch in the 3200-3500 cm⁻¹ region).

Reaction Conditions and Considerations

The synthesis of hydroxyquinolines often requires careful control of reaction conditions. For example, the conversion of 4-hydroxyquinoline to 4-chloroquinoline derivatives typically involves treatment with phosphorus oxychloride (POCl₃), as seen in the synthesis of 4-chloroquinoline-6-carboxylic acid ethyl ester from ethyl 4-hydroxyquinoline-6-carboxylate . This reaction is often conducted at elevated temperatures (around 120°C) for several hours.

Biological Activity and Applications

Hydroxyquinoline derivatives have demonstrated diverse biological activities, suggesting potential applications for 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid in various therapeutic areas. The biological profile of this compound would likely be influenced by its unique combination of functional groups.

Predicted Biological Properties

Structure-Activity Relationships

The biological activity of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid would be influenced by several structural features:

-

The 4-hydroxy group could participate in hydrogen bonding interactions with biological targets and may contribute to metal-chelating abilities, which are relevant for certain antimicrobial mechanisms

-

The carboxylic acid at position 6 provides an anionic center at physiological pH, potentially enabling ionic interactions with positively charged binding sites on proteins or enzymes

-

The ethyl substituent at position 2 introduces hydrophobicity, which could influence membrane permeability and binding to hydrophobic pockets in target proteins

-

The planar quinoline core might facilitate interactions with DNA through intercalation mechanisms, relevant for potential anticancer activity

Analytical Methods for Characterization

Comprehensive characterization of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid would require a combination of analytical techniques to elucidate its structure, assess its purity, and confirm its identity. The following analytical methods would be particularly valuable for this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for structural confirmation. 1H NMR would reveal the characteristic patterns of the quinoline aromatic protons, the ethyl group protons (triplet for CH3 and quartet for CH2), and the exchangeable protons of the hydroxyl and carboxylic acid groups. 13C NMR would provide information about the carbon framework, including the carbonyl carbon of the carboxylic acid group and the carbons of the quinoline ring system.

Infrared (IR) spectroscopy would identify the key functional groups, with characteristic absorption bands for the O-H stretching vibrations of both the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, and the aromatic C=C and C=N stretching vibrations of the quinoline ring.

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure. High-resolution mass spectrometry would enable the determination of the exact mass, confirming the molecular formula.

UV-Visible spectroscopy would provide information about the electronic transitions of the conjugated system, with characteristic absorption maxima influenced by the substitution pattern on the quinoline core.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be valuable for assessing the purity of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid and for monitoring reactions during its synthesis. The carboxylic acid functionality would allow for detection using UV absorption, typically at wavelengths around 254-280 nm where quinoline derivatives show strong absorption.

Thin-Layer Chromatography (TLC) would provide a rapid method for reaction monitoring and preliminary purity assessment, with visualization potentially enhanced by UV light or appropriate staining reagents.

Table 4: Key Analytical Methods for Characterization of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid

| Analytical Technique | Expected Information | Predicted Key Features |

|---|---|---|

| 1H NMR | Proton environments and connectivity | Ethyl group signals (triplet ~1.3 ppm, quartet ~2.8 ppm); aromatic protons (6.5-8.5 ppm); exchangeable protons for -OH and -COOH |

| 13C NMR | Carbon environments | Carbonyl carbon (~170 ppm); aromatic carbons (110-160 ppm); ethyl carbons (~14 and ~24 ppm) |

| IR Spectroscopy | Functional group identification | O-H stretch (3200-3500 cm⁻¹); C=O stretch (~1700 cm⁻¹); aromatic C=C stretches (1450-1600 cm⁻¹) |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z ~217; characteristic fragmentation pattern |

| HPLC | Purity assessment | Retention time dependent on column and conditions; UV detection at 254-280 nm |

| Elemental Analysis | Composition verification | C: 66.35%, H: 5.10%, N: 6.45%, O: 22.10% (calculated for C12H11NO3) |

| X-ray Crystallography | Three-dimensional structure | Bond lengths, angles, and crystal packing if suitable crystals are obtained |

Other Characterization Methods

Elemental analysis would provide percentages of carbon, hydrogen, nitrogen, and oxygen, which could be compared with calculated values to confirm the molecular formula.

X-ray crystallography, if suitable crystals could be obtained, would provide definitive confirmation of the three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of the functional groups.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information about thermal stability, melting behavior, and potential polymorphism, which could be relevant for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume